1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-5-yl)-
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Overview
Description
1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-5-yl)- is a complex organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-5-yl)- can be achieved through several synthetic routes. One common method involves the reaction of pyrrole-2-carboxaldehyde with a suitable pyrrolizine precursor under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve steps such as condensation, cyclization, and oxidation .
Chemical Reactions Analysis
1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-5-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-5-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-5-yl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-5-yl)- can be compared with other pyrrole derivatives such as:
Pyrrole-2-carboxaldehyde: A simpler compound with similar reactivity but lacking the pyrrolizine moiety.
Pyrrole-2-aldehyde: Another related compound with a similar structure but different functional groups.
2-Formylpyrrole: A compound with a formyl group attached to the pyrrole ring, used in various synthetic applications.
The uniqueness of 1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-5-yl)- lies in its fused pyrrole-pyrrolizine structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
60576-10-5 |
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Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(5H-pyrrolizin-3-yl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10N2O/c15-9-11-4-2-8-14(11)12-6-5-10-3-1-7-13(10)12/h1-6,8-9H,7H2 |
InChI Key |
CDNKIYBKDCEQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC=C(N21)N3C=CC=C3C=O |
Origin of Product |
United States |
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